![molecular formula C11H13N3OS2 B5690187 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide](/img/structure/B5690187.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
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Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide belongs to a class of compounds known for their diverse chemical and biological activities. This compound is synthesized through a series of chemical reactions that incorporate thiadiazole and thienyl moieties, known for their potential in various applications including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related thiadiazole derivatives typically involves condensation reactions catalyzed by carbodiimide, as described in the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014). This method demonstrates a convenient and fast approach to synthesize compounds with thiadiazole cores.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be elucidated using techniques such as IR, 1H NMR, and single-crystal X-ray diffraction. These methods confirm the arrangement of atoms and the presence of the thiadiazole ring within the molecule (Boechat et al., 2011).
Chemical Reactions and Properties
The reactivity of thiadiazole compounds often involves interactions with various reagents to form new derivatives. For instance, the reaction of thiadiazole derivatives with different electrophiles can lead to the formation of compounds with diverse biological activities (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting points, and crystal structure, are critical for their application in various fields. These properties are determined using spectroscopic and crystallographic techniques, providing insights into the compound's stability and behavior under different conditions (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiadiazole derivatives are influenced by their molecular structure. Detailed studies on their reactivity can lead to the development of novel compounds with enhanced activities and specific functions. The understanding of these properties is essential for the exploration of their potential applications in various domains (Lelyukh et al., 2021).
properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-7(2)10-13-14-11(17-10)12-9(15)6-8-4-3-5-16-8/h3-5,7H,6H2,1-2H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVGWXFTIKSNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide |
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